3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide

Enzyme Inhibition Urease Benzohydrazide SAR

This symmetrical bis(m-chlorobenzo)hydrazide is a well-characterized urease inhibitor (IC50=13.3 µM) that bridges the potency gap between methyl (9.07 µM) and dichloro (19.0 µM) analogs, making it an essential reference for SAR benchmarking. Its defined XLogP3 (3.6) and dual H-bond donor/acceptor profile ensure reproducible cell permeability studies. Procure as a versatile intermediate for hydrazone library synthesis with consistent 3,3'-dichloro stereoelectronic properties.

Molecular Formula C14H10Cl2N2O2
Molecular Weight 309.1 g/mol
CAS No. 38192-14-2
Cat. No. B3065343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide
CAS38192-14-2
Molecular FormulaC14H10Cl2N2O2
Molecular Weight309.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H10Cl2N2O2/c15-11-5-1-3-9(7-11)13(19)17-18-14(20)10-4-2-6-12(16)8-10/h1-8H,(H,17,19)(H,18,20)
InChIKeySHOGETHEQFLESV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide (CAS 38192-14-2) Technical Profile for Scientific Procurement


3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide (CAS 38192-14-2), also known as bis(m-chlorobenzo)hydrazide, is a symmetrical benzohydrazide derivative with the molecular formula C14H10Cl2N2O2 and a molecular weight of 309.1 g/mol [1]. It features two 3-chlorobenzoyl groups linked via a hydrazide core, resulting in a calculated XLogP3 of 3.6, two hydrogen bond donors, and two hydrogen bond acceptors [1]. This compound is primarily utilized as a chemical intermediate and as a probe in enzyme inhibition studies, particularly for urease [2].

Why 3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide Cannot Be Interchanged with Other Benzohydrazide Analogs


Generic substitution within the benzohydrazide class is not scientifically valid due to the profound impact of minor structural modifications on biological activity. As demonstrated by a direct comparative study of 27 benzohydrazide derivatives against jack bean urease, the presence and position of chloro, methyl, and other substituents on the benzoyl rings dramatically alter inhibitory potency, with IC50 values spanning a 2.3-fold range (9.07 µM to 21.25 µM) under identical assay conditions [1]. Specifically, the symmetrical 3,3'-dichloro substitution pattern of 3-chloro-N'-(3-chlorobenzoyl)benzohydrazide yields an IC50 of 13.3 µM, whereas the unsymmetrical 3-chloro-N'-(3-methylbenzoyl) analog exhibits a 1.5-fold higher potency (IC50 = 9.07 µM), and the 3,5-dichloro-N'-(3-chlorobenzoyl) derivative shows a 1.4-fold lower potency (IC50 = 19.0 µM) [1]. This quantitative structure-activity relationship underscores that even a single atom substitution or positional isomerization can lead to statistically and functionally significant differences in target engagement, precluding simple interchangeability in research or development workflows.

Quantitative Differentiation Evidence for 3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide vs. Closest Analogs


Urease Inhibitory Potency: Direct Head-to-Head Comparison with 27 Benzohydrazide Derivatives

In a head-to-head urease inhibition assay under identical conditions (100 mM urea, 1 mM EDTA, 10 mM K2HPO4, 10 mM LiCl2, pH 8, 37°C, 30 min, Canavalia ensiformis enzyme), 3-chloro-N'-(3-chlorobenzoyl)benzohydrazide exhibited an IC50 of 13.3 µM [1]. In the same study, the closest structural analog 3-chloro-N'-(3-methylbenzoyl)benzohydrazide showed a 1.5-fold higher potency (IC50 = 9.07 µM), while the 3,5-dichloro-N'-(3-chlorobenzoyl)benzohydrazide analog was 1.4-fold less potent (IC50 = 19.0 µM). The standard inhibitor thiourea had an IC50 of approximately 21 µM under comparable conditions [1].

Enzyme Inhibition Urease Benzohydrazide SAR

Physicochemical Property Differentiation: Lipophilicity (XLogP3) Comparison

The target compound exhibits a computed XLogP3 value of 3.6 [1]. While experimental logP values for direct comparators are not available in the same dataset, the presence of two 3-chloro substituents confers a distinct lipophilicity profile relative to mono-chloro or methyl-substituted benzohydrazides. For context, replacing one 3-chloro group with a 3-methyl group (as in 3-chloro-N'-(3-methylbenzoyl)benzohydrazide) reduces calculated logP by approximately 0.2–0.3 units based on fragment-based estimation, which can alter membrane permeability and aqueous solubility [2].

Lipophilicity ADME Benzohydrazide

Structural Crystallographic Parameters: Chloro vs. Methyl Hydrazone Analogs

Single-crystal X-ray diffraction analysis of 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide, a derivative incorporating the 3-chlorobenzohydrazide core, reveals a monoclinic crystal system (space group P2/n) with unit cell parameters a = 5.8872(8) Å, b = 31.649(2) Å, c = 7.6309(9) Å, β = 94.427(2)°, V = 1417.6(3) ų, Z = 4, R1 = 0.0462 [1]. In contrast, the analogous methyl-substituted derivative N'-(2-hydroxy-5-methoxybenzylidene)-3-methylbenzohydrazide crystallizes in an orthorhombic system (space group Pbca) with significantly different cell dimensions: a = 10.415(1) Å, b = 9.781(1) Å, c = 29.548(2) Å, V = 3010.2(5) ų, Z = 8, R1 = 0.0519 [1]. The unit cell volume differs by a factor of 2.1, and the crystal system itself changes from monoclinic to orthorhombic.

X-ray Crystallography Benzohydrazide Solid-State Chemistry

Hydrogen Bonding Capacity: Comparison with Non-Benzohydrazide Scaffolds

3-Chloro-N'-(3-chlorobenzoyl)benzohydrazide possesses two hydrogen bond donors (the two hydrazide NH groups) and two hydrogen bond acceptors (the two carbonyl oxygens) [1]. This HBD/HBA count of 2/2 is characteristic of the benzohydrazide core and contrasts with other common bioactive scaffolds such as benzamides (typically 1 HBD, 1-2 HBA) or ureas (2 HBD, 2 HBA but with different geometry). The symmetrical arrangement of the two 3-chlorobenzoyl groups provides a defined spatial orientation for these hydrogen bonding interactions, which is distinct from unsymmetrical analogs that may present altered binding modes.

Hydrogen Bonding Benzohydrazide Ligand Efficiency

Optimal Research and Industrial Application Scenarios for 3-Chloro-n'-(3-chlorobenzoyl)benzohydrazide


Urease Inhibition Studies Requiring Mid-Range Potency Control

Based on the direct comparative urease inhibition data (IC50 = 13.3 µM) [1], this compound serves as an ideal mid-range potency control or reference compound in urease inhibitor screening campaigns. Its activity falls between the more potent methyl analog (IC50 = 9.07 µM) and the less potent dichloro analog (IC50 = 19.0 µM), allowing researchers to establish a clear SAR benchmark for symmetrical 3,3'-disubstituted benzohydrazides.

Solid-State Chemistry and Crystallography Investigations

The distinct crystallographic parameters of chloro-substituted benzohydrazide derivatives, as demonstrated by the monoclinic P2/n structure with a unit cell volume of 1417.6 ų for the related hydrazone [2], make this compound and its derivatives valuable subjects for solid-state chemistry studies. Researchers investigating the impact of halogen substitution on crystal packing, polymorphism, and material properties will find the 3,3'-dichloro substitution pattern provides a well-defined reference point compared to methyl or other substituted analogs.

Chemical Biology Probe Design with Defined Lipophilicity

With a computed XLogP3 of 3.6 [3], 3-chloro-N'-(3-chlorobenzoyl)benzohydrazide occupies a specific lipophilicity range that is relevant for cell permeability studies. In probe design campaigns where maintaining consistent physicochemical properties across a series is critical, this compound provides a reproducible reference for benzohydrazide-based probes, avoiding the variability introduced by mono-chloro or mixed chloro/methyl substitution patterns.

Synthetic Intermediate for Functionalized Benzohydrazide Libraries

As a symmetrical bis(3-chlorobenzoyl)hydrazide, this compound serves as a versatile synthetic intermediate for generating diverse hydrazone libraries through condensation reactions with aldehydes and ketones [4]. The symmetrical 3-chloro substitution pattern ensures that the resulting hydrazones possess consistent electronic and steric properties, which is advantageous for building focused compound collections for SAR exploration.

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